Tosagestin

Descripción general

Descripción

Métodos De Preparación

La síntesis de Tosagestin implica varios pasos. Una de las rutas sintéticas clave incluye la incubación de 11-metilenestro-4-eno-3,17-diona con esporas de Gomerella cingulata para producir 15-alfa-hidroxi-11-metilenestro-4-eno-3,17-diona . Este intermedio se trata entonces con etano-1,2-ditiol y éter de trifluoruro de boro en etanol para producir el 3-ditiolacetal . Las reacciones posteriores involucran cloruro de metanosulfonilo y acetato de sodio para formar 11-metilenestro-4,15-dieno-3,17-diona 3-(etilenditiolacetal), que luego se trata con acetiluro de potasio en tetrahidrofurano para producir el derivado 17-alfa-etinil-17-beta-hidroxi . El compuesto final se obtiene por desprotección con carbonato de potasio y yoduro de metilo en metanol/agua en reflujo .

Análisis De Reacciones Químicas

Tosagestin experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen cloruro de metanosulfonilo, acetato de sodio, acetiluro de potasio y éter de trifluoruro de boro . Los principales productos formados a partir de estas reacciones incluyen 15-alfa-hidroxi-11-metilenestro-4-eno-3,17-diona y 11-metilenestro-4,15-dieno-3,17-diona .

Aplicaciones Científicas De Investigación

Tosagestin ha sido estudiado por su posible uso en anticonceptivos hormonales y terapia de reemplazo hormonal . Actúa como progestágeno, imitando los efectos de la progesterona natural en el cuerpo . La investigación también ha explorado sus diferencias farmacocinéticas entre diferentes poblaciones, como sujetos caucásicos y japoneses . Además, los estudios han investigado su metabolismo en varias especies .

Mecanismo De Acción

Tosagestin ejerce sus efectos actuando como progestágeno, uniéndose a los receptores de progesterona en el cuerpo . Esta interacción conduce a cambios en la expresión de genes involucrados en el ciclo menstrual y el embarazo . Los objetivos moleculares del compuesto incluyen los receptores de estrógeno y los receptores de progesterona .

Comparación Con Compuestos Similares

Tosagestin es similar a otros progestágenos sintéticos como la noretisterona y la gestodeno . es único debido a su grupo 11-metileno, que aumenta su afinidad de unión a los receptores de progesterona . Otros compuestos similares incluyen 17α-etinil-11-metileno-19-nor-δ15-testosterona y 11-metileno-δ15-noretisterona .

Actividad Biológica

Tosagestin, also known as Org 30659, is a compound that has garnered attention for its potential biological activities, particularly in the context of hormonal regulation and reproductive health. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a synthetic compound that acts primarily as a selective progesterone receptor modulator (SPRM). Its mechanism involves binding to the progesterone receptor (PGR), influencing gene expression related to reproductive functions. The compound has been investigated for its applications in contraception and treatment of hormone-related conditions.

This compound's biological activity is primarily mediated through its interaction with the progesterone receptor. This receptor is crucial in regulating various physiological processes, including:

- Menstrual Cycle Regulation : Modulates menstrual cycle phases by influencing uterine lining development.

- Pregnancy Maintenance : Supports implantation and maintenance of pregnancy.

- Contraceptive Effects : Suppresses ovulation and alters endometrial receptivity.

In Vivo Studies

A series of studies have evaluated the effects of this compound on ovarian activity and reproductive outcomes. Key findings from these studies are summarized in the following table:

These studies indicate that this compound effectively suppresses ovulation in a dose-dependent manner, making it a candidate for contraceptive applications.

In Vitro Studies

In vitro assessments have further elucidated the pharmacodynamics of this compound. A notable study examined its effects on human endometrial cells:

- Cell Proliferation : this compound inhibited cell proliferation at concentrations above 100 nM.

- Gene Expression : Modulated the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several clinical trials have been conducted to assess the efficacy and safety of this compound in humans. One such trial focused on its use as a contraceptive agent:

- Trial Design : Randomized, double-blind, placebo-controlled.

- Participants : Women aged 18-35.

- Outcome Measures : Ovulation rates, hormonal levels, side effects.

Results

The trial demonstrated that participants receiving this compound had significantly lower ovulation rates compared to the placebo group, confirming its contraceptive efficacy. Side effects were reported but were generally mild and manageable.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying Tosagestin’s primary pharmacological targets?

- Methodological Answer : Target identification typically involves competitive binding assays, X-ray crystallography, or cryo-EM to visualize ligand-receptor interactions. For novel targets, affinity chromatography coupled with mass spectrometry can isolate and identify proteins binding to this compound. Dose-response curves (e.g., IC50/EC50 values) and selectivity profiling against related receptors/kinases are critical to confirm specificity .

Q. How should researchers design in vitro assays to evaluate this compound’s metabolic stability?

- Methodological Answer : Use hepatocyte or microsomal stability assays (human/rodent) with LC-MS/MS quantification. Include controls for enzyme activity (e.g., CYP450 inhibitors) and parallel experiments in varying pH/media to assess hydrolysis. Normalize results to reference compounds with known metabolic profiles .

Q. What statistical approaches are appropriate for analyzing dose-dependent efficacy in preclinical this compound studies?

- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response) with 95% confidence intervals are standard. For non-Gaussian distributions, apply non-parametric tests (Mann-Whitney U). Ensure power analysis is conducted a priori to determine sample sizes .

Advanced Research Questions

Q. How can contradictory data between this compound’s in vitro potency and in vivo efficacy be systematically resolved?

- Methodological Answer :

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare free drug concentrations in plasma vs. target tissues using microdialysis or imaging.

Tissue-Specific Metabolism : Assess metabolite profiles in target organs via HPLC or MALDI-TOF.

Microenvironment Replication : Use 3D cell cultures or organoids to mimic in vivo conditions (e.g., hypoxia, stromal interactions) .

Q. What strategies optimize this compound’s synthetic route for reproducibility in academic settings?

- Methodological Answer :

- Stepwise Validation : Document each synthetic step with NMR (¹H/¹³C), HRMS, and HPLC purity data.

- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with alternatives like cyclopentyl methyl ether (CPME).

- Batch Consistency Testing : Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading) .

Q. How can researchers address literature gaps in this compound’s off-target effects across diverse biological systems?

- Methodological Answer :

- Proteome-Wide Screening : Utilize thermal shift assays (TSA) or CETSA to detect off-target binding.

- Transcriptomic Profiling : Conduct RNA-seq on treated vs. untreated cells to identify dysregulated pathways.

- Cross-Species Comparisons : Validate findings in multiple model organisms (e.g., zebrafish, murine) to assess conservation .

Q. What computational frameworks are suitable for predicting this compound’s interactions with polymorphic enzyme variants?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to CYP450 variants (e.g., CYP2D6*2, *4) using AMBER or GROMACS.

- Machine Learning : Train models on datasets like ChEMBL to predict inhibitory potential against allelic isoforms.

- Docking Studies : Use AutoDock Vina with crystal structures of mutant enzymes .

Q. Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound’s biological activity data?

- Methodological Answer :

- Standardize Assay Conditions : Use internal controls (e.g., reference inhibitors) in each experiment.

- Meta-Analysis : Apply random-effects models to aggregate data across studies, accounting for heterogeneity.

- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or low-quality datasets .

Q. What validation criteria are essential for confirming this compound’s mechanism of action in complex disease models?

- Methodological Answer :

- Genetic Knockdown/Overexpression : Use CRISPR/Cas9 or siRNA to perturb suspected targets.

- Rescue Experiments : Reintroduce wild-type vs. mutant targets in knockout models.

- Orthogonal Assays : Confirm findings with techniques distinct from initial discovery (e.g., SPR if initial data were from fluorescence assays) .

Q. Literature & Ethical Considerations

Q. How can researchers ensure comprehensive literature reviews to avoid redundant this compound studies?

- Methodological Answer :

- Boolean Search Strategies : Combine terms (e.g., "this compound AND pharmacokinetics NOT review") in PubMed/Scopus.

- Citation Chaining : Use tools like Connected Papers to trace seminal studies.

- Preprint Monitoring : Track platforms like bioRxiv for unpublished data .

Q. What ethical frameworks apply when designing this compound studies involving human-derived tissues?

- Methodological Answer :

- Informed Consent : Ensure donor consent for secondary use of biospecimens (IRB-approved).

- Anonymization : Strip metadata from datasets to protect participant privacy.

- Conflict of Interest Disclosure : Declare funding sources or institutional biases .

Q. Tables: Key Experimental Parameters

Propiedades

Número CAS |

110072-15-6 |

|---|---|

Fórmula molecular |

C21H24O2 |

Peso molecular |

308.4 g/mol |

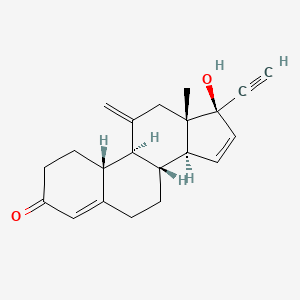

Nombre IUPAC |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H24O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,9-11,16-19,23H,2,5-8,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

Clave InChI |

YJSTYQGZKJHXLN-OLGWUGKESA-N |

SMILES |

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |

SMILES isomérico |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |

SMILES canónico |

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tosagestin; Org-30659; Org 30659; Org30659. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.